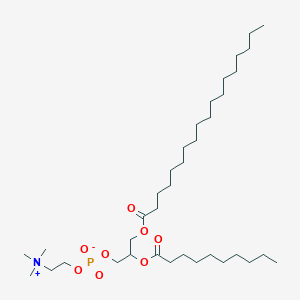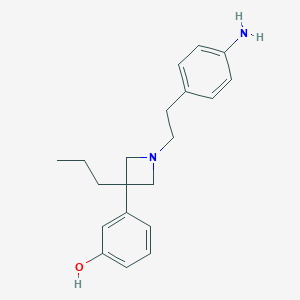
Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)-, commonly known as AZD-2423, is a novel compound that has been developed for scientific research purposes. It is a potent and selective dopamine D2 receptor agonist that has shown promising results in preclinical studies.
作用机制
The mechanism of action of AZD-2423 involves the activation of dopamine D2 receptors, which are G protein-coupled receptors that are widely expressed in the brain. Upon activation, these receptors initiate a signaling cascade that leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of mood, movement, and reward. AZD-2423 has been shown to selectively activate these receptors and elicit a response that is similar to that of dopamine.
生化和生理效应
AZD-2423 has been found to have several biochemical and physiological effects that are relevant to its potential therapeutic applications. It has been shown to increase dopamine release in the brain, which is thought to be responsible for its antipsychotic and anti-Parkinsonian effects. It has also been found to reduce drug-seeking behavior in animal models of addiction, which suggests that it may have potential as a treatment for drug addiction.
实验室实验的优点和局限性
AZD-2423 has several advantages for lab experiments, including its high selectivity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.
未来方向
There are several future directions for research on AZD-2423, including its potential as a therapeutic agent for various neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans, as well as to elucidate its mechanism of action and potential side effects. Additionally, research on the synthesis of AZD-2423 and related compounds may lead to the development of more potent and selective dopamine D2 receptor agonists.
合成方法
The synthesis of AZD-2423 involves a multi-step process that includes the reaction of p-aminophenethylamine with ethyl 3-bromopropionate to form the intermediate compound. This intermediate is then reacted with sodium azide to form the corresponding azide, which is further reduced with hydrogen gas over palladium on carbon to yield the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.
科学研究应用
AZD-2423 has been developed for scientific research purposes and has shown potential in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of several disorders such as schizophrenia, Parkinson's disease, and drug addiction. AZD-2423 has been shown to activate these receptors and elicit a response that is similar to that of dopamine, which makes it a potential therapeutic agent for these disorders.
属性
CAS 编号 |
17191-58-1 |
|---|---|
产品名称 |
Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)- |
分子式 |
C20H26N2O |
分子量 |
310.4 g/mol |
IUPAC 名称 |
3-[1-[2-(4-aminophenyl)ethyl]-3-propylazetidin-3-yl]phenol |
InChI |
InChI=1S/C20H26N2O/c1-2-11-20(17-4-3-5-19(23)13-17)14-22(15-20)12-10-16-6-8-18(21)9-7-16/h3-9,13,23H,2,10-12,14-15,21H2,1H3 |
InChI 键 |
BEWSBBJIGKWVBO-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O |
规范 SMILES |
CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O |
其他 CAS 编号 |
17191-58-1 |
同义词 |
1-(4-Aminophenethyl)-3-propyl-3-(3-hydroxyphenyl)azetidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



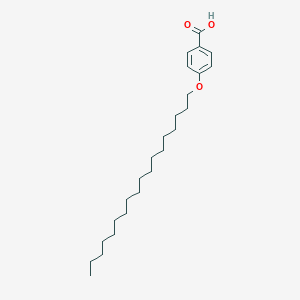
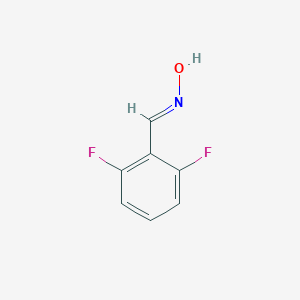
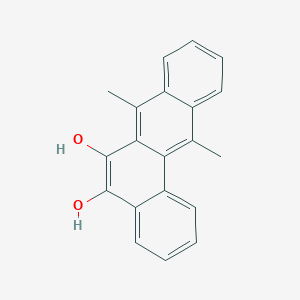
![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
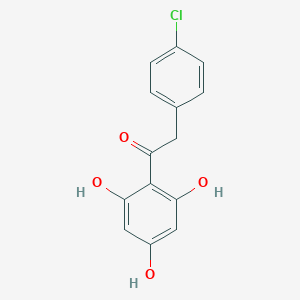
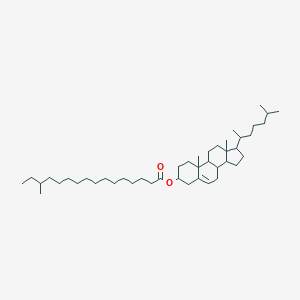
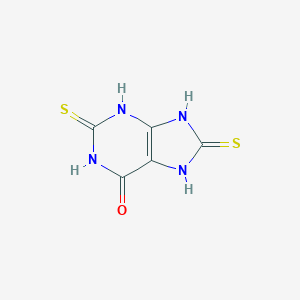
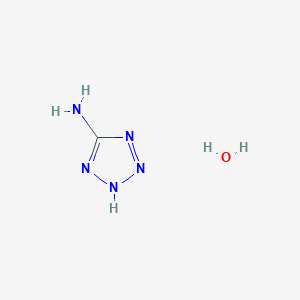
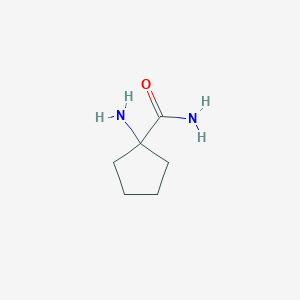
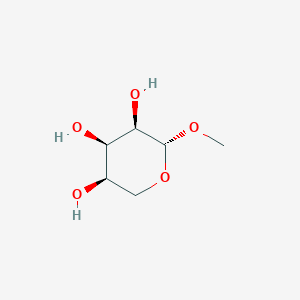
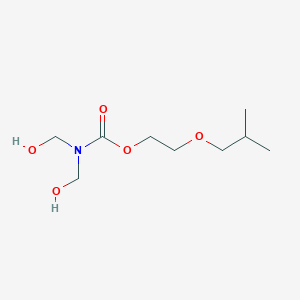
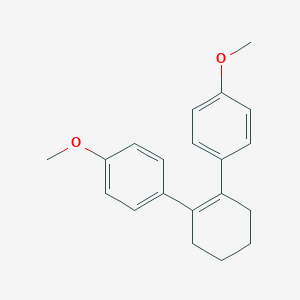
![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
